Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Description
This compound belongs to the benzothiazole class, characterized by a 1,3-benzothiazole core substituted with a sulfamoyl group (-SO₂NH₂) at position 6 and a 2-methoxybenzoyl imino group at position 2. The ethyl acetate moiety at position 3 enhances solubility and modulates electronic properties. Its synthesis likely involves coupling 2-methoxybenzoyl chloride with a benzothiazole precursor under basic conditions, followed by purification via column chromatography (petroleum ether/ethyl acetate) .
Properties
IUPAC Name |
ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S2/c1-3-28-17(23)11-22-14-9-8-12(30(20,25)26)10-16(14)29-19(22)21-18(24)13-6-4-5-7-15(13)27-2/h4-10H,3,11H2,1-2H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZVVBMYUFVPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-(2-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a complex organic compound belonging to the benzothiazole family. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a benzothiazole moiety, which is known for its biological significance. The presence of the methoxybenzoyl group and sulfamoyl group enhances its potential as a therapeutic agent.
Antimicrobial Activity
Studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.
Anti-inflammatory Activity
The compound was evaluated for its anti-inflammatory effects using in vitro assays. The inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages was measured. The results showed that this compound significantly reduced nitric oxide levels in a dose-dependent manner.
| Concentration (µM) | Nitric Oxide Inhibition (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
This suggests that the compound may serve as a potential anti-inflammatory agent.
Anticancer Activity
Research has indicated that benzothiazole derivatives can possess anticancer properties. In vitro studies on human cancer cell lines (e.g., HCT116 colorectal cancer cells) demonstrated that the compound exhibited cytotoxicity with an IC50 value of approximately 0.66 µM. This activity was attributed to the induction of apoptosis and cell cycle arrest.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of similar benzothiazole derivatives, establishing a correlation between structural modifications and enhanced antimicrobial activity.
- Case Study on Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory pathways activated by benzothiazole compounds, revealing that these compounds modulate NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Electronic and Steric Effects
- Sulfamoyl Group : Present in all benzothiazole analogs (Table 1), this group enhances hydrogen-bonding capacity, critical for target binding (e.g., enzyme active sites) .
- Aromatic Substituents : The 2-methoxybenzoyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-benzylbenzoyl group in or the bulky triethoxybenzoyl in BA92346 . These differences influence solubility and membrane permeability.
- Imidazole vs. Benzothiazole Cores : Imidazole derivatives (e.g., ) exhibit lower molecular weights and distinct hydrogen-bonding patterns, favoring interactions with polar biological targets .
Computational and Crystallographic Insights
- 3D-QSAR Models : Substituent bulk (e.g., triethoxy in BA92346) correlates with enhanced herbicidal activity in sulfonylurea analogs , suggesting similar structure-activity trends in benzothiazoles .
- Hydrogen-Bonding Networks : The 2-methoxy group in the target compound may form CH/π interactions, as observed in related benzothiazole crystals analyzed via SHELX .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

